Cas no 131001-86-0 (Methyl 2-bromo-3-methylbenzoate)

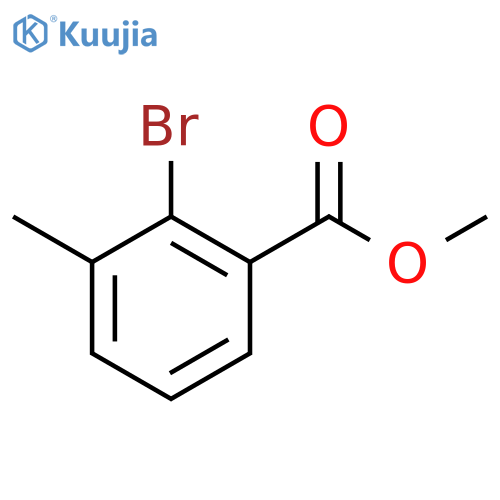

131001-86-0 structure

商品名:Methyl 2-bromo-3-methylbenzoate

CAS番号:131001-86-0

MF:C9H9BrO2

メガワット:229.070562124252

MDL:MFCD00144762

CID:64092

Methyl 2-bromo-3-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-bromo-3-methylbenzoate

- 2-Bromo-m-toluic acid methyl ester

- 2-BROMO-3-METHYL-BENZOIC ACID METHYL ESTER

- Methyl 2-Bromo-3-Methoxynicotinate

- Benzoic acid, 2-bromo-3-methyl-, methyl ester

- methyl 2-bromo-3-methyl-benzoate

- 2-Bromo-3-methylbenzoic Acid Methyl Ester

- Methyl 2-Bromo-m-toluate

- 3-Methyl-2-bromobenzoicacid methyl ester

- Methyl 2-bromo-3-met

- Methyl 3-Methyl-2-Bromobenzoate

- 2-Bromo-m-toluic acid methyl ester (COOCH3=1)

-

- MDL: MFCD00144762

- インチ: 1S/C9H9BrO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3

- InChIKey: QAOFGUXVDAZKBW-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(=O)OC)C=CC=C1C

計算された属性

- せいみつぶんしりょう: 227.97900

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

じっけんとくせい

- 密度みつど: 1.433

- ふってん: 267.4°C at 760 mmHg

- フラッシュポイント: 115.5℃

- 屈折率: 1.5530 to 1.5570

- すいようせい: Slightly soluble in water.

- PSA: 26.30000

- LogP: 2.54410

Methyl 2-bromo-3-methylbenzoate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

Methyl 2-bromo-3-methylbenzoate 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Methyl 2-bromo-3-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2546-25G |

Methyl 2-Bromo-3-methylbenzoate |

131001-86-0 | >98.0%(GC) | 25g |

¥450.00 | 2024-04-17 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032649-25g |

Methyl 2-bromo-3-methylbenzoate |

131001-86-0 | 98% | 25g |

¥156 | 2024-05-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-HF619-1g |

Methyl2-bromo-3-methylbenzoat |

131001-86-0 | 98% | 1g |

¥46.0 | 2022-06-10 | |

| Chemenu | CM158546-500g |

Methyl 2-bromo-3-methylbenzoate |

131001-86-0 | 95+% | 500g |

$598 | 2022-06-13 | |

| TRC | M296263-1000mg |

Methyl 2-bromo-3-methylbenzoate |

131001-86-0 | 1g |

$98.00 | 2023-05-18 | ||

| Fluorochem | 062778-5g |

Methyl 2-Bromo-3-methylbenzoate |

131001-86-0 | 95% | 5g |

£13.00 | 2022-03-01 | |

| Fluorochem | 062778-25g |

Methyl 2-Bromo-3-methylbenzoate |

131001-86-0 | 95% | 25g |

£45.00 | 2022-03-01 | |

| Fluorochem | 062778-100g |

Methyl 2-Bromo-3-methylbenzoate |

131001-86-0 | 95% | 100g |

£141.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M131723-100g |

Methyl 2-bromo-3-methylbenzoate |

131001-86-0 | 98% | 100g |

¥652.90 | 2023-09-02 | |

| eNovation Chemicals LLC | D403752-100g |

Methyl 2-bromo-3-methylbenzoate |

131001-86-0 | 97% | 100g |

$300 | 2024-06-05 |

Methyl 2-bromo-3-methylbenzoate 関連文献

-

Zhicai Chen,Yu Zhang,Pu Wang,Jiaxin Yang,Kun Yang,Jianfeng Li,Jie Yang,Yongchun Li,Huanli Dong,Xugang Guo Chem. Commun. 2022 58 12467

-

Amandine Luc,Joanna Wencel-Delord Chem. Commun. 2023 59 8159

131001-86-0 (Methyl 2-bromo-3-methylbenzoate) 関連製品

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:131001-86-0)Methyl 2-bromo-3-methylbenzoate

清らかである:99%

はかる:500g

価格 ($):490.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:131001-86-0)2-溴-3-甲基苯甲酸甲酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ